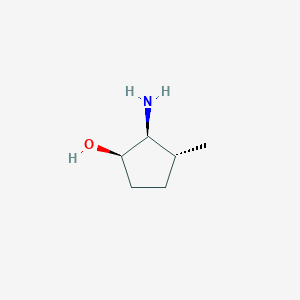
(1R,2S,3R)-2-Amino-3-methylcyclopentan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,2S,3R)-2-Amino-3-methylcyclopentan-1-ol is a chiral compound with three stereocenters It is a cyclopentane derivative with an amino group and a hydroxyl group attached to the ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S,3R)-2-Amino-3-methylcyclopentan-1-ol typically involves the use of chiral starting materials or chiral catalysts to ensure the correct stereochemistry. One common method is the asymmetric reduction of a suitable precursor, such as a ketone or an imine, using a chiral reducing agent. Another approach involves the use of chiral auxiliaries to control the stereochemistry during the formation of the cyclopentane ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale asymmetric synthesis using chiral catalysts or biocatalysts. The choice of method depends on factors such as cost, availability of starting materials, and the desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(1R,2S,3R)-2-Amino-3-methylcyclopentan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or an aldehyde.
Reduction: The amino group can be reduced to an amine.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone or an aldehyde, while reduction of the amino group can produce an amine.
Scientific Research Applications
(1R,2S,3R)-2-Amino-3-methylcyclopentan-1-ol has several scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound can be used in the production of fine chemicals and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of (1R,2S,3R)-2-Amino-3-methylcyclopentan-1-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing their activity. The compound’s stereochemistry plays a crucial role in its interactions with molecular targets, as the three-dimensional arrangement of atoms can affect binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(1R,2S,3S)-2-Amino-3-methylcyclopentan-1-ol: This is a diastereomer of (1R,2S,3R)-2-Amino-3-methylcyclopentan-1-ol, differing in the configuration at one stereocenter.
(1S,2R,3R)-2-Amino-3-methylcyclopentan-1-ol: Another diastereomer with different stereochemistry.
(1R,2R,3R)-2-Amino-3-methylcyclopentan-1-ol: Yet another diastereomer with a unique configuration.
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for research and industrial applications where stereochemistry is critical.
Properties
Molecular Formula |
C6H13NO |
|---|---|
Molecular Weight |
115.17 g/mol |
IUPAC Name |
(1R,2S,3R)-2-amino-3-methylcyclopentan-1-ol |
InChI |
InChI=1S/C6H13NO/c1-4-2-3-5(8)6(4)7/h4-6,8H,2-3,7H2,1H3/t4-,5-,6+/m1/s1 |
InChI Key |
ZKTRHNWSXTXDAT-PBXRRBTRSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@H]([C@H]1N)O |
Canonical SMILES |
CC1CCC(C1N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















